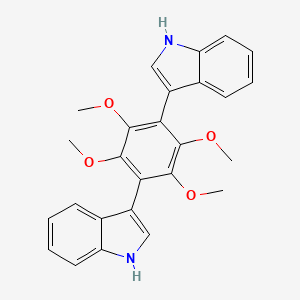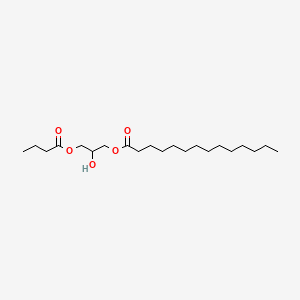
Asterriquinol D dimethyl ether
概要
説明
Asterriquinol D ジメチルエーテルは、土壌菌Aspergillus kumbiusから得られる真菌代謝産物です。 マウスミエローマNS-1細胞株に対して特に細胞毒性を示し、IC50値は28 μg/mLです 。 さらに、原虫寄生虫Tritrichomonas foetusに対しても活性を示します .
2. 製法
合成経路と反応条件: Asterriquinol D ジメチルエーテルは、インドール誘導体とテトラメトキシベンゼンコアをカップリングする一連の有機反応によって合成できます。重要なステップには一般的に以下が含まれます。
インドール誘導体の形成: 市販のインドールから出発し、求電子置換反応によってさまざまな官能基を導入します。
カップリング反応: インドール誘導体は、特定の条件下でテトラメトキシベンゼンコアとカップリングされます。多くの場合、パラジウム触媒クロスカップリング反応が用いられます。
メチル化: 最後のステップでは、ヒドロキシル基をメチル化してジメチルエーテル誘導体を形成します。
工業的生産方法: Asterriquinol D ジメチルエーテルの具体的な工業的生産方法はあまり文献に記載されていませんが、一般的なアプローチとしては、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。
反応条件の最適化: 制御された反応条件によって、高収率と純度を確保します。
精製: カラムクロマトグラフィーや再結晶などの技術を使用して、純粋な化合物を得ます。
品質管理: 最終製品の一貫性と安全性を確保するために、厳格な品質管理を実施します。
作用機序
Asterriquinol D ジメチルエーテルは、いくつかのメカニズムを通じてその効果を発揮します。
細胞毒性: 細胞プロセスを阻害することによって、癌細胞に細胞死を誘導します。
抗寄生虫活性: 原虫寄生虫の代謝経路を阻害することによって、寄生虫の増殖を抑制します。
分子標的と経路:
癌細胞: 細胞増殖と生存に関与する特定のタンパク質や酵素を標的とします。
原虫寄生虫: 寄生虫の生存に不可欠な重要な代謝酵素や経路を阻害します。
6. 類似の化合物との比較
Asterriquinol D ジメチルエーテルは、その特定の構造的特徴と生物活性によってユニークです。類似の化合物には以下が含まれます。
Asterriquinol A, B, and C: アステリキノールファミリーの他のメンバーであり、さまざまな程度の細胞毒性と抗寄生虫活性があります.
ビスインドリルベンゼノイド: 類似の構造モチーフを持つ化合物ですが、生物活性は異なります。
ユニークさ:
構造的特徴: インドール環とカップリングしたテトラメトキシベンゼンコアの存在。
生物活性: 他の関連化合物とは異なる特定の細胞毒性と抗寄生虫特性。
生化学分析
Biochemical Properties
Asterriquinol D dimethyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been found to inhibit mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL . Additionally, it exhibits activity against Tritrichomonas foetus . The compound’s interactions with these biomolecules suggest its potential as an antiparasitic and anticancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to be cytotoxic to NS-1 mouse myeloma cells, indicating its potential to disrupt cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the growth of mouse myeloma cells by interfering with cellular processes at the molecular level . The compound’s ability to inhibit Tritrichomonas foetus further highlights its potential as an antiparasitic agent . These interactions suggest that this compound may act through enzyme inhibition or activation, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability period of up to four years . Long-term effects on cellular function are still being investigated, with initial findings indicating sustained cytotoxicity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on mouse myeloma cells, while higher doses may lead to toxic or adverse effects . Threshold effects and potential toxicity at high doses are critical considerations in the compound’s application in research and therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Asterriquinol D dimethyl ether can be synthesized through a series of organic reactions involving the coupling of indole derivatives with a tetramethoxybenzene core. The key steps typically include:
Formation of Indole Derivatives: Starting from commercially available indole, various functional groups are introduced through electrophilic substitution reactions.
Coupling Reaction: The indole derivatives are then coupled with a tetramethoxybenzene core under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Methylation: The final step involves methylation of the hydroxyl groups to form the dimethyl ether derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as column chromatography and recrystallization to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Asterriquinol D ジメチルエーテルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてキノン誘導体を形成できます。
還元: 還元反応によって、この化合物は対応するヒドロキノン形に変換できます。
置換: 求電子置換反応によって、インドール環にさまざまな官能基を導入できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用います。
置換: ルイス酸触媒の存在下で、ハロゲンやニトロ基などの求電子剤を用います。
生成される主要な生成物:
酸化生成物: キノン誘導体。
還元生成物: ヒドロキノン誘導体。
置換生成物: さまざまな置換インドール誘導体。
4. 科学研究への応用
Asterriquinol D ジメチルエーテルは、いくつかの科学研究に応用されています。
化学: インドール誘導体の反応性とさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。
生物学: 特にマウスミエローマNS-1細胞など、癌細胞株に対する細胞毒性について調査されています.
医学: Tritrichomonas foetusなどの原虫寄生虫に対する活性から、潜在的な治療用途が見込まれています.
産業: 新規の抗真菌剤や抗寄生虫剤の開発への可能性があります。
科学的研究の応用
Asterriquinol D dimethyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of indole derivatives and their interactions with various reagents.
Industry: Potential use in the development of new antifungal and antiparasitic agents.
類似化合物との比較
Asterriquinol D dimethyl ether is unique due to its specific structural features and biological activities. Similar compounds include:
Asterriquinol A, B, and C: Other members of the asterriquinol family with varying degrees of cytotoxic and antiparasitic activities.
Bis-indolyl Benzenoids: Compounds with similar structural motifs but different biological activities.
Uniqueness:
Structural Features: The presence of a tetramethoxybenzene core coupled with indole rings.
Biological Activity: Specific cytotoxic and antiparasitic properties that distinguish it from other related compounds.
特性
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFRJCVQJIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
